molecular formula C9H16O B1221005 6,6-Dimethylbicyclo[3.1.1]heptan-2-OL CAS No. 28664-08-6

6,6-Dimethylbicyclo[3.1.1]heptan-2-OL

Cat. No.: B1221005
CAS No.: 28664-08-6
M. Wt: 140.22 g/mol
InChI Key: DEDZBEBBIUTZAJ-UHFFFAOYSA-N
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Description

6,6-Dimethylbicyclo[3.1.1]heptan-2-OL (CAS: 5947-36-4) is a bicyclic monoterpenoid alcohol with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . It is a stereoisomer of pinocarveol and is structurally related to α-pinene and β-pinene derivatives. The compound features a hydroxyl group at the 2-position of the bicyclo[3.1.1]heptane framework, with methyl groups at the 6,6-positions (Figure 1). Its IUPAC name is 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol, and it is also known by synonyms such as trans-pinocarveol and 2(10)-pinen-3-ol .

The compound is of interest in fragrance, pharmaceutical, and agrochemical industries due to its antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

6,6-dimethylbicyclo[3.1.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O/c1-9(2)6-3-4-8(10)7(9)5-6/h6-8,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDZBEBBIUTZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951324
Record name 6,6-Dimethylbicyclo[3.1.1]heptan-2-ol
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Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28664-08-6
Record name Nopinol
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Record name 6,6-Dimethylbicyclo(3.1.1)heptan-2-ol
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Record name 6,6-Dimethylbicyclo[3.1.1]heptan-2-ol
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Record name 6,6-dimethylbicyclo[3.1.1]heptan-2-ol
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Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Stereoisomers

Myrtenol (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-methanol)
  • Structure : Features a hydroxyl group at the 2-position and a double bond at the 2,10-positions of the bicyclo[3.1.1]heptane system.
  • Key Differences : The presence of a double bond increases reactivity and alters polarity compared to the fully saturated 6,6-dimethylbicyclo[3.1.1]heptan-2-OL.
  • Bioactivity : Exhibits antifungal activity against Candida albicans (MIC: 128 µg/mL) and synergistic effects with antibiotics in mixed infections .
Nopol (2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethanol)
  • Structure : Contains a hydroxyl-terminated ethyl chain at the 2-position instead of a direct hydroxyl group.
  • Key Differences : The extended alkyl chain enhances lipophilicity, improving penetration into lipid membranes.
  • Applications : Widely used in fragrances and as a precursor for polymer synthesis .
Dihydronopol (6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol)
  • Structure: Fully saturated analogue of nopol, lacking double bonds.
  • Key Differences : Higher thermal stability due to the absence of unsaturated bonds, making it suitable for high-temperature formulations .
Myrtenal (6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxaldehyde)
  • Structure : Features an aldehyde group at the 2-position.
  • Key Differences : The aldehyde group increases electrophilicity, enabling nucleophilic addition reactions.
  • Applications : Used as a flavoring agent and intermediate in organic synthesis .

Physicochemical Properties

Property 6,6-Dimethylbicyclo[3.1.1]heptan-2-OL Myrtenol Nopol Myrtenal
Molecular Formula C₁₀H₁₆O C₁₀H₁₆O C₁₀H₁₈O C₁₀H₁₄O
Molecular Weight (g/mol) 152.23 152.23 170.25 150.22
Boiling Point (°C) 86–89 (10 Torr) 117–120 250–252 85–87
Solubility in Water Low Low Insoluble Insoluble
LogP (Octanol-Water) 2.1 2.3 3.5 2.8
Key Functional Group Hydroxyl Hydroxyl Ethanol Aldehyde
References
Antimicrobial Activity
Compound MIC Against S. aureus (µg/mL) MIC Against E. coli (µg/mL) Antifungal Activity (MIC for Candida spp.)
6,6-Dimethylbicyclo[3.1.1]heptan-2-OL 128 512 512–1024
Myrtenol 64–128 256–512 128–256
Myrtenal >1024 >1024 Inactive
Nopol 256 512 256–512
References
  • Mechanistic Insights: The hydroxyl group in 6,6-dimethylbicyclo[3.1.1]heptan-2-OL disrupts bacterial cell membranes, while myrtenol’s double bond enhances interaction with fungal ergosterol .
Local Anesthetic Activity
  • Derivatives of 6,6-dimethylbicyclo[3.1.1]heptan-2-OL, such as 2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]N,N-diethylamino ethane, exhibit local anesthetic effects comparable to lidocaine but with lower toxicity .

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